molecular formula C7H6F2O2S2 B8216047 S-(Difluoromethyl) benzenesulfonothioate

S-(Difluoromethyl) benzenesulfonothioate

Cat. No.: B8216047
M. Wt: 224.3 g/mol
InChI Key: NPYLAQOEYDMMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(Difluoromethyl) benzenesulfonothioate is a useful research compound. Its molecular formula is C7H6F2O2S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in the preparation of arylthioynamines, which are useful in scientific research applications (Nakai, Tanaka, Setoi, & Ishikawa, 1977).

  • This compound is utilized for synthesizing monofluoromethylthiolated arenes and alkyl monofluoromethylthioethers in high yields, broadening its application scope (Zhao, Lu, & Shen, 2017).

  • It facilitates the synthesis of difluoromethylthiolated molecules and provides access to new applications of fluoroalkylthiolated compounds (Ismalaj, Le Bars, & Billard, 2016).

  • The compound shows potential in medicinal chemistry, with applications as an antibacterial, antifungal, anticancer, antidepressant, and insecticidal agent (Popiołek, 2021).

  • S-(Difluoromethyl) benzenesulfonothioate derivatives, such as S-(difluoromethyl)diarylsulfonium tetrafluoroborate, are effective in introducing difluoromethyl groups into various compounds, which can have applications in different fields (Prakash, Weber, Chacko, & Olah, 2007).

  • In addition, it has shown a high value of probable activity in experimental studies, particularly in anticancer applications (Monka et al., 2020).

Properties

IUPAC Name

difluoromethylsulfanylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S2/c8-7(9)12-13(10,11)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYLAQOEYDMMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-(Difluoromethyl) benzenesulfonothioate
Reactant of Route 2
S-(Difluoromethyl) benzenesulfonothioate
Reactant of Route 3
S-(Difluoromethyl) benzenesulfonothioate
Reactant of Route 4
S-(Difluoromethyl) benzenesulfonothioate
Reactant of Route 5
S-(Difluoromethyl) benzenesulfonothioate
Reactant of Route 6
S-(Difluoromethyl) benzenesulfonothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.